4-(aminomethyl)-N,N,3-trimethylaniline
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Overview
Description
4-(aminomethyl)-N,N,3-trimethylaniline is an organic compound with a complex structure that includes an aniline derivative with an aminomethyl group and three methyl groups attached to the nitrogen and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N,N,3-trimethylaniline can be achieved through several synthetic routes. One common method involves the alkylation of 4-(aminomethyl)aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Another approach involves the reduction of 4-(nitromethyl)-N,N,3-trimethylaniline using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method requires careful control of reaction conditions to prevent over-reduction and to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N,N,3-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-(aminomethyl)-N,N,3-trimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N,N,3-trimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)aniline: Lacks the additional methyl groups, resulting in different reactivity and properties.
N,N-dimethylaniline: Contains two methyl groups on the nitrogen but lacks the aminomethyl group.
4-(methoxymethyl)-N,N-dimethylaniline: Contains a methoxy group instead of an aminomethyl group, leading to different chemical behavior.
Uniqueness
4-(aminomethyl)-N,N,3-trimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(aminomethyl)-N,N,3-trimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-6-10(12(2)3)5-4-9(8)7-11/h4-6H,7,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAIHUYQKSZKKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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